molecular formula C20H19N3O4 B2474353 N-allyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892274-62-3

N-allyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2474353
CAS RN: 892274-62-3
M. Wt: 365.389
InChI Key: DZOBMYNATREYGO-UHFFFAOYSA-N
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Description

N-allyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing complex molecules that share structural similarities with N-allyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. For example, the development of the carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), highlights advancements in synthetic chemistry relevant to enhancing the stability and reactivity of carboxamide-containing compounds (Muranaka, Ichikawa, & Matsuda, 2011). Such developments are crucial for the synthesis of complex organic molecules, including quinazoline derivatives, and their application in drug discovery and development.

Anticancer Activity

The structural framework of quinazoline derivatives has been explored for its potential anticancer properties. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, with some compounds showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Although these studies do not directly involve N-allyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, they underscore the potential of structurally similar compounds in cancer research.

Anticonvulsant Activity

The exploration of N-(substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides for anticonvulsant activity revealed that most synthesized compounds exhibited potent effects in maximal electroshock (MES) and pentylenetetrazol (PTZ) tests (Deepakumari et al., 2016). This suggests that quinazoline derivatives, by extension, could be investigated for neurological applications, including the treatment of epilepsy.

Analgesic Activity

Investigations into the analgesic activity of quinazoline derivatives have shown promising results. For example, a study on the analgesic effects of benzothiazine-3-carboxamide derivatives in various models of pain syndromes demonstrated significant efficacy, suggesting the potential of similar compounds in pain management (Malchenko, 2021).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-prop-2-enyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-10-21-18(24)14-6-9-16-17(11-14)22-20(26)23(19(16)25)12-13-4-7-15(27-2)8-5-13/h3-9,11H,1,10,12H2,2H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOBMYNATREYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC=C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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